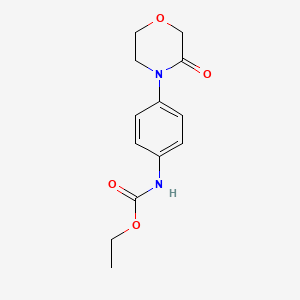

Ethyl (4-(3-oxomorpholino)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Ethyl (4-(3-oxomorpholino)phenyl)carbamate is generally prepared through chemical synthetic methods. The preparation involves specific chemical reactions and conditions that need to be carried out under appropriate experimental settings . The synthetic route typically includes the reaction of ethyl carbamate with 4-(3-oxomorpholino)phenyl derivatives under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production .

Analyse Chemischer Reaktionen

Ethyl (4-(3-oxomorpholino)phenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents employed .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1.1 Anticoagulant Properties

Ethyl (4-(3-oxomorpholino)phenyl)carbamate is primarily recognized as a precursor in the synthesis of Rivaroxaban, a well-known Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. Rivaroxaban's mechanism involves binding to Factor Xa, inhibiting its activity and thereby preventing thrombin formation, which is crucial in blood clotting processes . The structural features of this compound facilitate its conversion into Rivaroxaban through multi-step organic reactions, highlighting its importance in pharmaceutical synthesis .

1.2 Mechanistic Studies

Research into the interaction of this compound with various biological targets has indicated potential pharmacological activities. Studies have focused on its binding affinity and the structural modifications that could enhance its biological efficacy . Further pharmacological investigations are necessary to fully elucidate its spectrum of biological effects and therapeutic applications.

Synthesis and Modification

2.1 Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available precursors such as morpholin-3-one and various phenolic compounds.

- Reagents : Common reagents include lithium tert-butoxide and tetrahydrofuran, facilitating the formation of the carbamate structure .

- Yield Optimization : Recent advancements in synthetic methodologies have improved yields significantly, with reports indicating yields upwards of 83% under optimized conditions .

2.2 Structural Modifications

The ability to modify the structure of this compound allows for the exploration of new derivatives that may exhibit enhanced pharmacological properties. For instance, variations in substituents on the phenyl ring or modifications to the morpholine moiety could lead to compounds with improved efficacy or reduced side effects .

Comparative Analysis with Related Compounds

A comparative analysis highlights how this compound relates to other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Rivaroxaban | Contains morpholine ring; anticoagulant | Approved drug with extensive clinical use |

| Apixaban | Similar anticoagulant properties | Different substitution pattern affecting potency |

| Phenyl carbamate derivatives | General class with carbamate groups | Varying biological activities depending on substituents |

This compound stands out due to its specific structural arrangement, which may confer unique biological activities compared to these similar compounds.

Future Research Directions

Further studies are warranted to explore:

- Biological Activity : Comprehensive pharmacological studies to determine the full range of biological effects.

- Therapeutic Potentials : Investigating other therapeutic areas beyond anticoagulation where this compound may have applicability.

- Synthetic Improvements : Developing more efficient synthetic routes to enhance yield and reduce costs associated with drug development.

Wirkmechanismus

The mechanism of action of Ethyl (4-(3-oxomorpholino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Ethyl (4-(3-oxomorpholino)phenyl)carbamate can be compared with other similar compounds, such as:

Rivaroxaban Intermediate 2: Another related compound used in the synthesis of Rivaroxaban.

Levodropropizine Impurity 26: A compound with similar structural features and applications.

The uniqueness of this compound lies in its specific chemical structure and the range of applications it supports, particularly in the pharmaceutical industry .

Biologische Aktivität

Ethyl (4-(3-oxomorpholino)phenyl)carbamate is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of MAP4K1 (HPK1). This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of MAP4K1 Inhibition

MAP4K1, also known as HPK1, plays a critical role in T cell and B cell activation pathways, which are essential for immune response regulation. Overactivation can lead to autoimmune disorders, while underactivation can result in immune deficiencies and increased susceptibility to infections and cancer . this compound has been identified as a novel inhibitor of MAP4K1, suggesting its potential in treating diseases characterized by dysregulated immune responses.

The compound exerts its effects by interacting with MAP4K1, preventing its activation through T cell receptors (TCRs) and B cell receptors (BCRs). This inhibition alters downstream signaling pathways, including those involving NF-kB, AP-1, ERK2, and Fos . The structural characteristics of this compound facilitate its binding affinity to MAP4K1, making it a promising candidate for further development.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in inhibiting MAP4K1 activity in vitro. The compound was tested using various cellular assays that measured its impact on T cell activation. The results indicated a significant reduction in T cell proliferation and cytokine production upon treatment with the compound, highlighting its potential as an immunomodulatory agent.

| Study | Cell Type | Concentration | Effect |

|---|---|---|---|

| Study A | T cells | 10 µM | 50% inhibition of proliferation |

| Study B | B cells | 5 µM | 40% reduction in cytokine release |

Case Studies

A case study involving animal models demonstrated that administration of this compound led to improved outcomes in models of autoimmune diseases. Mice treated with the compound showed reduced symptoms of disease compared to control groups. The study emphasized the need for further investigation into dosage optimization and long-term effects.

Safety Profile

Safety assessments conducted during preclinical trials indicated that this compound exhibited a favorable safety profile at therapeutic doses. Toxicological evaluations showed no significant adverse effects on organ function or hematological parameters.

Eigenschaften

IUPAC Name |

ethyl N-[4-(3-oxomorpholin-4-yl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-2-19-13(17)14-10-3-5-11(6-4-10)15-7-8-18-9-12(15)16/h3-6H,2,7-9H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRDMWLECDTUSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)N2CCOCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.